(1-Bromo-2-methoxy-2-phenylethyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
13921-79-4 |
|---|---|
Molecular Formula |
C15H15BrO |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
(1-bromo-2-methoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C15H15BrO/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15H,1H3 |
InChI Key |
YQDWIYTYLCOQEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 2 Methoxy 2 Phenylethyl Benzene and Analogues
Direct Synthesis Routes to (1-Bromo-2-methoxy-2-phenylethyl)benzene
Direct synthesis routes aim to introduce the bromo and methoxy (B1213986) functionalities in a single or a few sequential steps from a common precursor, typically an alkene. These methods are often favored for their atom economy and straightforward execution.
Halogenation Approaches
Halogenation, specifically bromination, of an alkene in the presence of a nucleophilic solvent like methanol (B129727), is a direct method for the synthesis of β-bromo ethers. This reaction, known as bromoetherification, proceeds via an electrophilic addition mechanism. The alkene, in this case, a stilbene (B7821643) derivative, attacks an electrophilic bromine source to form a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by methanol on one of the carbons of the bromonium ion ring leads to the formation of the vicinal bromo-methoxy compound.
The regioselectivity of the methanol attack is governed by both steric and electronic factors. In the case of unsymmetrical stilbene derivatives, the nucleophile will preferentially attack the more substituted carbon, following Markovnikov's rule. The stereochemistry of this addition is typically anti, meaning the bromine and methoxy groups add to opposite faces of the double bond.
Common brominating agents for this transformation include N-bromosuccinimide (NBS), which is a convenient and safer alternative to liquid bromine. The reaction is typically carried out in methanol as the solvent, which also serves as the nucleophile.
| Reagent | Substrate | Solvent | Conditions | Yield | Reference |
| N-Bromosuccinimide (NBS) | β,β-dicyanostyrene | Methanol | Room Temperature, 24h | 76.8% | mdpi.com |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Various olefins | Heptane | - | Good to excellent | researchgate.net |
This table presents data for analogous bromoetherification reactions, as direct synthesis data for this compound was not found.
Etherification Strategies
While halogenation in an alcohol solvent is a primary route, other etherification strategies can be envisaged. One hypothetical approach could involve the pre-formation of a bromohydrin from the corresponding alkene, followed by etherification of the hydroxyl group. For instance, the reaction of stilbene with NBS in the presence of water would yield a bromohydrin. Subsequent Williamson ether synthesis with a methylating agent like methyl iodide in the presence of a base would furnish the desired methoxy ether. However, this two-step process is less direct than the bromoetherification described above.
Another potential strategy involves the reaction of an epoxide derived from stilbene with a bromide source. Opening of the epoxide ring with a reagent like hydrogen bromide would lead to a bromohydrin, which could then be methylated.
Precursor-Based Synthesis of this compound
This approach involves the construction of the target molecule from precursors that already contain one or more of the key structural features.
Utilization of Styrene (B11656) Derivatives and Related Olefins
Styrene and its derivatives are versatile starting materials for the synthesis of this compound analogues. The reaction of styrene with an electrophilic bromine source in methanol would lead to the formation of 1-bromo-2-methoxy-1-phenylethane. This compound could then potentially undergo a Friedel-Crafts alkylation with benzene (B151609) to introduce the second phenyl group, although rearrangements and side reactions are likely.
A more controlled approach would involve the use of stilbene (1,2-diphenylethylene) as the direct precursor. As detailed in the halogenation section, the bromo-methoxylation of stilbene is a plausible and direct route to the target compound. The reaction of trans-stilbene (B89595) with a bromine source in methanol would be expected to yield the corresponding vicinal bromo-methoxy product. odinity.combeyondbenign.org The use of in situ generated bromine from the oxidation of hydrobromic acid with hydrogen peroxide is a greener alternative to using elemental bromine. centre.eduyoutube.com
| Precursor | Reagents | Product | Reference |
| trans-Stilbene | Br2, Dichloromethane | 1,2-dibromo-1,2-diphenylethane | odinity.com |
| E-Stilbene | HBr, H2O2, Ethanol (B145695) | 1,2-dibromo-1,2-diphenylethane | centre.edu |
This table shows the bromination of stilbene, a key precursor, which upon modification of the reaction conditions (i.e., using methanol as a solvent) would be expected to yield the target compound.
Functionalization of Aryl Bromides and Alkyl Halides
The synthesis can also be envisioned starting from functionalized aromatic rings. For instance, a Suzuki or other cross-coupling reaction could be employed. A hypothetical route could involve the coupling of a vinyl bromide with a phenylboronic acid to form stilbene, which is then subjected to bromo-methoxylation.
Alternatively, a Grignard reagent prepared from an aryl bromide could be reacted with a suitable electrophile. For example, phenylmagnesium bromide could react with a 2-bromo-1-methoxy-1-phenylethane derivative. However, the synthesis of this specific electrophile would likely involve the bromo-methoxylation of styrene as an initial step.
Stereoselective Synthesis of this compound Stereoisomers
The stereochemical outcome of the synthesis of this compound is critically dependent on the chosen synthetic route and the stereochemistry of the starting materials. The target molecule contains two stereocenters, meaning that up to four stereoisomers can exist (two pairs of enantiomers).
The bromoetherification of an alkene, such as stilbene, proceeds via an anti-addition mechanism. This stereospecificity arises from the backside attack of the nucleophile (methanol) on the cyclic bromonium ion intermediate. umkc.edu Consequently, the stereochemistry of the starting alkene directly dictates the stereochemistry of the product.
From trans-Stilbene: The anti-addition of bromine and methanol to trans-stilbene (an (E)-alkene) would result in the formation of a pair of enantiomers of the threo diastereomer.
From cis-Stilbene (B147466): Conversely, the anti-addition to cis-stilbene (a (Z)-alkene) would yield a pair of enantiomers of the erythro diastereomer.
Therefore, by selecting the appropriate stereoisomer of stilbene as the precursor, one can achieve a diastereoselective synthesis of this compound. The separation of the resulting enantiomeric pair would require chiral resolution techniques or the use of a chiral catalyst or reagent during the synthesis to achieve an enantioselective transformation.
| Starting Material | Reaction Type | Product Stereochemistry |
| trans-Stilbene | anti-addition | threo enantiomers |
| cis-Stilbene | anti-addition | erythro enantiomers |
Chiral Auxiliaries and Catalysts in Diastereoselective Routes
Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. In the context of this compound, this involves controlling the syn or anti addition of the bromo and methoxy groups. This control is often achieved by introducing a chiral element that biases the reaction pathway.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy involves covalently attaching the auxiliary to the substrate, performing the diastereoselective reaction, and then cleaving the auxiliary. wikipedia.org While direct examples for the bromomethoxylation of stilbene using this method are specific to research contexts, the principle is widely applied. For instance, α-methylbenzylamine-type chiral auxiliaries have been successfully used to control intramolecular aza-Michael reactions, yielding products with high diastereoselectivity. beilstein-journals.org This approach highlights how an auxiliary can effectively shield one face of the reactive intermediate, guiding the incoming reagents.
Another powerful strategy is "double stereo-induction," where both a chiral auxiliary on the substrate and a chiral catalyst are used. beilstein-journals.org This combination can lead to a "matched" case where their stereodirecting effects align, resulting in very high diastereomeric excess, or a "mismatched" case where they oppose each other. beilstein-journals.org
Furthermore, the geometry of the substrate itself can be constrained to induce diastereoselectivity. A study on the heterogeneous bromination of stilbene units within a porous metal-organic framework (MOF) demonstrated this principle. The rigidity of the stilbene dicarboxylate ligand coordinated within the MOF structure controlled the stereochemical outcome of the bromination, showcasing how restricting conformational freedom can lead to a diastereoselective process. nih.gov
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Typical Diastereomeric Excess (d.e.) |
| Evans Oxazolidinones | Aldol, Alkylation, Hydrogenation | >90% |
| Camphorsultam | Rearrangement Reactions | >90% |
| (R/S)-α-Methylbenzylamine | Aza-Michael Reactions | Good to Excellent |
This table presents common chiral auxiliaries and the types of reactions they effectively control, illustrating the potential for applying these principles to the synthesis of the target compound. beilstein-journals.orgbath.ac.uk
Enantioselective Methodologies for Optically Active Forms
Enantioselective methodologies are employed to produce a single enantiomer of a chiral molecule. This is typically achieved by using a substoichiometric amount of a chiral catalyst that creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.
For the synthesis of optically active this compound, enantioselective bromomethoxylation of stilbene is the most direct route. Research into analogous reactions provides significant insight into viable strategies. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, an effective enantioselective bromohydroxylation of tri-substituted alkenes has been developed using the cinchona alkaloid-derived catalyst (DHQD)2PHAL. This method provides optically active bromohydrins with up to 95% enantiomeric excess (ee), demonstrating that chiral catalysts can effectively control the stereochemistry of haloalkoxylation reactions. researchgate.net
Similarly, chiral thiourea (B124793) derivatives have been shown to catalyze the stereoselective bromohydrination and bromomethoxylation of various alkenes. researchgate.net These catalysts operate through hydrogen bonding to activate the reagents and control the stereochemical environment of the reaction, leading to products with excellent anti-selectivity. researchgate.net
Transition metal catalysis in combination with chiral ligands is another cornerstone of enantioselective synthesis. A highly relevant strategy is the enantioselective difunctionalization of olefins. For instance, a method combining an organic photoredox catalyst with a chiral copper complex has been developed for the amino- and oxycyanation of alkenes. nih.gov By using a serine-derived bisoxazoline ligand, the reaction proceeds with high enantioselectivity. This approach, which involves the three-component coupling of an alkene, a nucleophile, and a cyanide source, provides a strong model for achieving enantioselective bromomethoxylation by capturing a radical intermediate with a chiral copper complex. nih.gov
Table 2: Performance of Catalysts in Enantioselective Alkene Functionalization
| Catalyst/Ligand System | Reaction Type | Substrate Type | Achieved Enantiomeric Excess (ee) |
| (DHQD)2PHAL | Bromohydroxylation | Tri-substituted Alkenes | Up to 95% |
| N,N'-Diarylthiourea | Bromomethoxylation | Alkenes | High anti-selectivity |
| Copper / Bisoxazoline Ligand | Aminocyanation | Alkenes | Good to Excellent |
This table summarizes the effectiveness of various catalytic systems in controlling enantioselectivity in reactions analogous to the synthesis of optically active this compound. researchgate.netresearchgate.netnih.gov
Catalytic Approaches in the Synthesis of this compound
Catalysis is fundamental to the efficient synthesis of both the stilbene precursor and the final target molecule. Transition metal catalysts are invaluable for constructing the stilbene backbone, while organocatalysts offer powerful methods for the subsequent stereoselective transformation.
Transition Metal-Catalyzed Coupling Reactions
The primary application of transition metal catalysis in this context is the synthesis of the trans-stilbene starting material. Various cross-coupling reactions are routinely employed to form the central carbon-carbon double bond with high efficiency and stereoselectivity. Commonly used methods include:
The Heck Reaction: Palladium-catalyzed coupling of an aryl halide with styrene.
The Suzuki Coupling: Palladium-catalyzed reaction between an aryl boronic acid and a vinyl halide.
The Wittig Reaction: While not a metal-catalyzed reaction, it is a benchmark method for alkene synthesis from an aldehyde and a phosphonium (B103445) ylide and is often used for stilbene synthesis.
Beyond precursor synthesis, transition metals play a key role in catalytic asymmetric reactions. Cooperative catalysis, using two different metals, has enabled novel transformations. For example, a dual system of copper hydride (CuH) and palladium has been developed for the enantioselective hydrocarbamoylation of alkenes, providing access to chiral amides. nih.gov This illustrates the potential for developing multi-catalyst systems for complex alkene difunctionalizations like bromomethoxylation. Rhodium catalysis has also been explored for atroposelective cycloaddition reactions, demonstrating fine control over complex stereochemical challenges. acs.orgacs.org
Organocatalytic Transformations
Organocatalysis provides a metal-free alternative for stereoselective synthesis, often under mild conditions. For the bromomethoxylation of stilbene, organocatalysts can activate the bromine source or the alkene to facilitate a stereocontrolled reaction.
A significant development is the use of thiourea-based catalysts for the regio- and stereoselective trans-bromohydrination of alkenes using N-bromosuccinimide (NBS) as the bromine source. researchgate.net A catalyst loading of just 1.0 mol% of an N,N′-diarylthiourea is sufficient to achieve excellent yields and high diastereoselectivity (>99:1). researchgate.net The catalyst is believed to activate the NBS through hydrogen bonding, facilitating the formation of a bromonium ion intermediate, which is then attacked by the nucleophile (methanol) in an anti-fashion.
Furthermore, chiral amine catalysts, such as pyrrolidine (B122466) derivatives, are widely used in tandem reactions. beilstein-journals.org These catalysts often operate via iminium or enamine activation. While typically applied to carbonyl compounds, the principles of activating a substrate towards nucleophilic attack are broadly applicable and could inspire novel strategies for alkene functionalization. beilstein-journals.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing chemical yield, minimizing side products, and ensuring reproducibility. For the synthesis of this compound via bromomethoxylation of stilbene, key parameters include the choice of solvent, bromine source, temperature, and reaction time.
A study on the synthesis of an analogous compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, from β,β-dicyanostyrene provides a clear example of optimization. mdpi.com Initially, an attempt was made to perform an aminobromination reaction in acetonitrile (B52724) (CH3CN), but this did not yield the expected product. By switching the solvent to methanol (MeOH) and removing the catalyst, the desired bromomethoxylation product was obtained. The reaction was further optimized by adjusting the stoichiometry of the reagents. mdpi.com
Table 3: Optimization of Reaction Conditions for an Analogous Bromomethoxylation
| Entry | Solvent | Reagents | Temperature | Time (h) | Yield |
| 1 | CH3CN | β,β-dicyanostyrene, NBS, NaOAc | Room Temp | 24 | 0% (Expected product not observed) |
| 2 | MeOH | β,β-dicyanostyrene, NBS | Room Temp | 24 | 76.8% |
| 3 | Ethanol | β,β-dicyanostyrene, NBS | Room Temp | 24 | 0% (Starting material recovered) |
This table is based on the findings for the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, illustrating the critical role of solvent choice in directing the reaction outcome. mdpi.com
The choice of bromine source is also critical. While elemental bromine (Br2) can be used, it can be hazardous and lead to side reactions. N-bromosuccinimide (NBS) is a milder, solid-phase bromine source that is often preferred for its ease of handling and higher selectivity. researchgate.netmdpi.com
For other complex reactions involving stilbene derivatives, such as photochemical cyclizations, reactant concentration has been identified as a key parameter. At higher concentrations, undesired [2+2] photocycloaddition side reactions can dominate. nih.govresearchgate.net Optimization studies found that using TEMPO instead of iodine as a radical initiator could suppress these side reactions and improve the yield of the desired product even at higher concentrations. nih.gov This underscores the importance of systematically investigating all reaction variables to achieve an efficient and high-yielding synthesis.
Chemical Reactivity and Transformations of 1 Bromo 2 Methoxy 2 Phenylethyl Benzene
Nucleophilic Substitution Reactions
Intermolecular Substitution Pathways
There is no published research detailing the intermolecular nucleophilic substitution reactions of (1-Bromo-2-methoxy-2-phenylethyl)benzene with various nucleophiles. Consequently, no data tables of reaction conditions, nucleophiles, products, and yields can be provided.
Intramolecular Cyclization Reactions
No studies on the intramolecular cyclization reactions of this compound or its derivatives were identified. Such reactions would be highly dependent on the nature of any tethered nucleophilic groups within the molecule, and no such derivatives have been described in the literature.
Elimination Reactions to form Vinylic Intermediates
Regioselectivity and Stereoselectivity of Elimination from this compound
Information regarding the regioselectivity and stereoselectivity of elimination reactions involving this compound is not available. The outcome of such reactions (E1 vs. E2, Zaitsev vs. Hofmann products, E/Z stereochemistry) would be influenced by the base used, the solvent, and the temperature, but no experimental results have been reported.
Formation of Styrene (B11656) and Related Unsaturated Derivatives
While elimination reactions of this compound would be expected to yield unsaturated derivatives, potentially related to stilbene (B7821643), there are no specific literature reports on the formation of styrene or other vinylic compounds from this particular starting material.
Rearrangement Processes Involving the this compound Scaffold
The structure of this compound is amenable to several rearrangement processes, primarily driven by the formation of carbocationic intermediates and the participation of neighboring groups.
The solvolysis of this compound is expected to proceed with significant 1,2-aryl migration due to neighboring group participation by one of the phenyl groups. libretexts.orgscribd.comvedantu.comwikipedia.org When the bromine atom departs as a bromide ion, the resulting carbocation at the benzylic position can be stabilized by the adjacent phenyl ring, leading to the formation of a bridged phenonium ion intermediate. libretexts.orgvedantu.com This three-membered ring intermediate delocalizes the positive charge, and subsequent attack by a nucleophile can occur at either of the two carbons of the bridged system. libretexts.org This process typically leads to a mixture of products with retained stereochemistry, a hallmark of neighboring group participation. scribd.com
The propensity for aryl migration in similar systems is well-documented. For instance, the solvolysis of related tosylates in acetic acid has been shown to yield products resulting from the formation of a phenonium ion. wikipedia.org The migration of the phenyl group is a specific example of a broader class of 1,2-rearrangements, which are driven by the formation of a more stable carbocationic intermediate. wikipedia.org
Table 1: Plausible Products of 1,2-Aryl Migration of this compound
| Reactant | Condition | Intermediate | Plausible Product(s) |
| This compound | Solvolysis (e.g., in acetic acid) | Phenonium ion | Mixture of regioisomeric acetates |
Other Skeletal Rearrangements
Beyond 1,2-aryl migrations, the stilbene-like scaffold of this compound can undergo other skeletal rearrangements, particularly under oxidative or acidic conditions. For example, the oxidative rearrangement of stilbenes can lead to the formation of 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov While this specific transformation would require modification of the methoxy (B1213986) group, it highlights the potential for skeletal reorganization of the diarylethyl framework.
Acid-catalyzed rearrangement of related stilbene oxides is also a known process, often leading to the formation of diarylacetaldehydes through a pinacol-type rearrangement. acs.orglibretexts.org Although this compound is not an epoxide, the generation of a carbocationic intermediate under acidic conditions could potentially trigger similar skeletal rearrangements. For instance, a 1,2-hydride shift or a phenyl migration could lead to the formation of a more stable carbocation, ultimately resulting in a rearranged product. The specific outcome would be highly dependent on the reaction conditions and the relative stability of the possible carbocationic intermediates.
Reductive Transformations of the Carbon-Bromine Bond
The carbon-bromine bond in this compound is susceptible to various reductive transformations, offering pathways to dehalogenated or coupled products.
The benzylic nature of the carbon-bromine bond makes it particularly susceptible to hydrogenolysis. researchgate.netacsgcipr.org This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. nacatsoc.orgrsc.org The process involves the cleavage of the C-Br bond and its replacement with a C-H bond, yielding 1-methoxy-1,2-diphenylethane. The efficiency of the hydrogenolysis can be influenced by the presence of other functional groups and the reaction conditions. nacatsoc.org For instance, the presence of an aromatic chloride on one of the phenyl rings could lead to competitive dehalogenation, although selective debenzylation over dehalogenation is often achievable with careful catalyst selection and process optimization. nacatsoc.org
Reductive dehalogenation can also be achieved using other reagents, such as those that proceed via single electron transfer (SET) mechanisms. researchgate.netorganic-chemistry.org For vicinal dibromides, reduction with zerovalent metals like iron and zinc has been shown to proceed stereospecifically, suggesting a concerted or near-concerted two-electron transfer. nih.govresearchgate.net While this compound is not a vicinal dibromide, these studies provide insight into the mechanisms of metal-mediated dehalogenation.
Table 2: Conditions for Hydrogenolysis of Benzylic Halides
| Substrate Type | Catalyst | Hydrogen Source | Typical Product |
| Benzylic Bromide | Pd/C | H₂ gas | Debrominated alkane |
| Benzylic Bromide | Pd/C | 1,4-Cyclohexadiene (transfer hydrogenation) | Debrominated alkane |
Metal-mediated Reductive Coupling
The treatment of this compound with reducing metals can lead to reductive coupling reactions, forming a new carbon-carbon bond. Wurtz-type coupling, promoted by metals such as zinc, is a classic method for the dimerization of organic halides. scielo.brresearchgate.net In the case of this compound, this would result in the formation of 1,2,3,4-tetraphenyl-1,4-dimethoxybutane. The reaction yields for such couplings of benzylic bromides are often enhanced by the presence of copper catalysts. scielo.br
Nickel-catalyzed reductive coupling reactions have also emerged as powerful tools for C-C bond formation. rsc.orgnih.gov These reactions can be used for the homocoupling of benzylic halides or for cross-coupling with other electrophiles. rsc.org The mechanism of these reactions can involve the formation of organonickel intermediates or radical species. rsc.org
Utility of this compound as a Reaction Intermediate
This compound and structurally similar compounds can serve as valuable intermediates in organic synthesis, particularly in the construction of stilbene derivatives and other complex molecules. nih.govresearchgate.net The presence of a leaving group (bromide) and the potential for further functionalization make this scaffold a versatile building block.
For example, elimination of HBr from this compound would lead to the formation of a methoxy-substituted stilbene. The stereochemical outcome of such an elimination reaction would be dependent on the reaction conditions and the stereochemistry of the starting material. Furthermore, the bromine atom can be displaced by a variety of nucleophiles in SN1 or SN2 reactions, allowing for the introduction of diverse functional groups.
The utility of related bromoethylbenzene derivatives in pharmaceutical synthesis has been demonstrated. chemicalbook.comsigmaaldrich.com For instance, (2-bromoethyl)benzene (B7723623) is used as a reactant in the synthesis of antimicrobial β-peptidomimetics. chemicalbook.com This highlights the potential for this compound to be employed in the synthesis of biologically active molecules, where the diarylethyl scaffold is a common motif. The compound could also be a precursor for intramolecular coupling reactions to form cyclic structures, depending on the substitution pattern of the phenyl rings. acs.orgnih.govnih.govacs.org
Precursor in Multistep Organic Syntheses
In the realm of multistep organic synthesis, the sequence of reactions is paramount to achieving the desired product. The ability to devise a successful multi-step synthesis for a complex molecule necessitates a thorough understanding of the applications and limitations of numerous organic reactions. For aromatic compounds, the introduction of new substituents is profoundly affected by the directing effects of those already present. Therefore, careful planning is essential for the synthesis of substituted aromatic rings.
While specific examples detailing the use of this compound as a precursor are scarce, analogous structures are frequently employed in complex syntheses. For instance, various substituted benzene (B151609) derivatives serve as foundational starting points in the synthesis of intricate molecules. The design of a synthesis often involves a retrosynthetic approach, where the target molecule is deconstructed into simpler precursor molecules. This method helps in identifying key bond formations and the logical sequence of reactions.
The reactivity of the bromine and methoxy groups on the ethylbenzene (B125841) scaffold of this compound would likely be exploited in various synthetic transformations. The bromine atom can be substituted or eliminated, while the methoxy group can influence the reactivity of the aromatic ring or be cleaved to a hydroxyl group if necessary.
Building Block for Complex Molecular Architectures
The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. While direct evidence for the use of this compound as such a building block is not prominent in the available literature, its structure suggests potential applications in the synthesis of complex molecular architectures.
For example, related brominated aromatic compounds are utilized in the construction of complex natural products and biologically active molecules. The synthesis of certain naturally occurring brominated monobenzyl phenols involves the coupling of brominated benzene derivatives to form more elaborate structures. These syntheses highlight the importance of brominated aromatics as key intermediates.
Furthermore, the general strategy of using functionalized building blocks is central to the synthesis of new polyconjugated molecules with applications in materials science. In these syntheses, substituted aromatic compounds are systematically linked to create extended π-systems with specific electronic and photophysical properties. Although not explicitly demonstrated for this compound, its structure is amenable to similar synthetic strategies, potentially serving as a precursor to stilbene-like structures or other conjugated systems.
Stereochemical Investigations of 1 Bromo 2 Methoxy 2 Phenylethyl Benzene
Conformation and Configuration of (1-Bromo-2-methoxy-2-phenylethyl)benzene
The spatial arrangement of atoms and functional groups in this compound is defined by its configuration and preferred conformations. Understanding these aspects is crucial for predicting its behavior in chemical reactions.
This compound possesses two stereogenic centers, which are carbon atoms bonded to four different substituents. These are:
C1: The carbon atom bonded to a bromine atom, a hydrogen atom, a phenyl group, and the (2-methoxy-2-phenylethyl) group.
C2: The carbon atom bonded to a methoxy (B1213986) group, a hydrogen atom, a phenyl group, and the (1-bromo-1-phenylethyl) group.
The presence of two stereogenic centers means that the molecule can exist as a maximum of 2n stereoisomers, where n is the number of stereogenic centers. Therefore, up to four distinct stereoisomers are possible for this compound.
The configuration at each stereogenic center can be assigned as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents on each chiral carbon determines the absolute configuration.
Table 1: Cahn-Ingold-Prelog Priority Assignments for Stereogenic Centers in this compound (Note: This table is based on theoretical analysis of the molecular structure.)
| Stereogenic Center | Substituent | Atomic Number of Attached Atom | Priority |
|---|---|---|---|
| C1 | -Br | 35 | 1 |
| -C6H5 | 6 | 2 | |
| -CH(OCH3)C6H5 | 6 | 3 | |
| -H | 1 | 4 | |
| C2 | -OCH3 | 8 | 1 |
| -C6H5 | 6 | 2 | |
| -CH(Br)C6H5 | 6 | 3 |
With two stereogenic centers, this compound can exist as two pairs of enantiomers. The stereoisomers that are non-superimposable mirror images of each other are enantiomers. Stereoisomers that are not mirror images of each other are diastereomers.
The four possible stereoisomers are:
(1R, 2R)-(1-Bromo-2-methoxy-2-phenylethyl)benzene
(1S, 2S)-(1-Bromo-2-methoxy-2-phenylethyl)benzene
(1R, 2S)-(1-Bromo-2-methoxy-2-phenylethyl)benzene
(1S, 2R)-(1-Bromo-2-methoxy-2-phenylethyl)benzene
The enantiomeric pairs are ((1R, 2R) and (1S, 2S)) and ((1R, 2S) and (1S, 2R)). The relationship between any member of the first pair and any member of the second pair is diastereomeric. For instance, the (1R, 2R) and (1R, 2S) isomers are diastereomers.
The different spatial arrangements of the bulky phenyl, bromo, and methoxy groups in the diastereomers lead to distinct physical properties, such as melting points, boiling points, and solubility, as well as different spectroscopic signatures, particularly in NMR spectroscopy.
Impact of Stereochemistry on Reactivity and Selectivity
The stereochemistry of this compound plays a pivotal role in its chemical reactivity, dictating the stereochemical outcome of reactions and influencing reaction rates.
The conformation of the diastereomers of this compound significantly influences the stereochemical course of reactions such as elimination and substitution. For example, in an E2 elimination reaction, a specific anti-periplanar arrangement of the departing hydrogen and bromine atoms is required. The accessibility of this conformation can differ between diastereomers, leading to different reaction rates and even different products.
Consider a hypothetical base-induced elimination of HBr from the diastereomers of this compound. The transition state geometry for the elimination will be influenced by the steric interactions between the substituents. The diastereomer that can more readily adopt the low-energy anti-periplanar conformation for the H and Br atoms will react faster. This can lead to a high degree of stereoselectivity in the formation of the resulting stilbene (B7821643) derivative.
Table 2: Hypothetical Stereochemical Outcomes in an E2 Elimination Reaction (Note: This table presents a theoretical scenario based on established reaction mechanisms.)
| Starting Diastereomer | Major Alkene Product (Stereochemistry) | Rationale |
|---|---|---|
| (1R, 2S)- or (1S, 2R)- (erythro) | (E)-1-methoxy-1,2-diphenylethene | The anti-periplanar arrangement of H and Br in the staggered conformation leads to the formation of the E-alkene. |
In stereoselective syntheses aiming to produce a single enantiomer of this compound, the determination of the enantiomeric excess (e.e.) is crucial. Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers.
A common and powerful technique for determining the enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The differential interaction results in different retention times for the enantiomers, allowing for their quantification from the peak areas in the chromatogram.
Table 3: Illustrative Chiral HPLC Data for the Resolution of this compound Enantiomers (Note: This is a hypothetical data set to illustrate the principle of chiral HPLC.)
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (1R, 2R) | 12.5 | 9500 | 90 |
In this hypothetical example, the enantiomeric excess would be calculated as: e.e. = |(Area(1R, 2R) - Area(1S, 2S)) / (Area(1R, 2R) + Area(1S, 2S))| x 100% e.e. = |(9500 - 500) / (9500 + 500)| x 100% = 90%
This analytical data is vital for optimizing reaction conditions in asymmetric synthesis to achieve high stereoselectivity.
Advanced Spectroscopic and Structural Elucidation Studies for 1 Bromo 2 Methoxy 2 Phenylethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like (1-Bromo-2-methoxy-2-phenylethyl)benzene. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Elucidation of Regioisomers and Stereoisomers via ¹H and ¹³C NMR
The analysis of ¹H and ¹³C NMR spectra would be crucial in distinguishing between the potential regioisomers and stereoisomers of this compound. The two possible regioisomers are this compound and (2-Bromo-1-methoxy-1-phenylethyl)benzene. Furthermore, the presence of two chiral centers in the target molecule gives rise to two pairs of enantiomers: (1R,2R)- and (1S,2S)- (the erythro or anti diastereomer) and (1R,2S)- and (1S,2R)- (the threo or syn diastereomer).
Hypothetically, in the ¹H NMR spectrum, the chemical shifts and coupling constants of the benzylic and methoxy (B1213986) protons would provide key structural information. The protons on the carbon bearing the bromine atom (CH-Br) and the carbon with the methoxy group (CH-OMe) would exhibit distinct chemical shifts. The coupling constant between these two protons (JHH) would be particularly informative for assigning the relative stereochemistry, with different values expected for the erythro and threo diastereomers based on the Karplus relationship.
However, a thorough search of scientific literature and spectral databases did not yield any published ¹H or ¹³C NMR data specifically for this compound.
Interactive Data Table: Expected ¹H NMR Data (Hypothetical)
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
|---|---|---|---|
| Phenyl H | 7.0 - 7.5 | Multiplet | - |
| CH-Br | 4.5 - 5.5 | Doublet | JHH |
| CH-OMe | 4.0 - 5.0 | Doublet | JHH |
| OCH₃ | 3.0 - 3.5 | Singlet | - |
Note: This table is a hypothetical representation and is not based on experimental data.
Interactive Data Table: Expected ¹³C NMR Data (Hypothetical)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Phenyl C (quaternary) | 130 - 145 |
| Phenyl C-H | 125 - 130 |
| CH-Br | 50 - 65 |
| CH-OMe | 80 - 95 |
| OCH₃ | 55 - 65 |
Note: This table is a hypothetical representation and is not based on experimental data.
Application of Advanced NMR Techniques (e.g., 2D NMR)
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the unambiguous assignment of all proton and carbon signals and in confirming the connectivity of the molecule.
COSY: A COSY experiment would definitively establish the coupling between the CH-Br and CH-OMe protons.
HSQC: An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the assignment of the CH-Br, CH-OMe, and methoxy carbons.
Despite the power of these techniques for structural elucidation, no published 2D NMR data for this compound could be located.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₅H₁₅BrO), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
A search for this specific HRMS data in the available literature and databases was not successful.
Fragmentation Pattern Analysis for Structural Information
Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The analysis of the resulting fragmentation pattern in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include:
Loss of a bromine radical (•Br).
Cleavage of the C-C bond between the two aliphatic carbons.
Loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).
Formation of a tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety.
Detailed analysis of these fragments would help to confirm the connectivity of the atoms in the molecule. However, no published mass spectra or fragmentation pattern analyses for this specific compound are available.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction of a resolved enantiomer would allow for the unambiguous determination of its absolute configuration (e.g., 1R,2R). The analysis would also provide precise bond lengths, bond angles, and torsion angles, offering insight into the preferred conformation of the molecule in the solid state.
A search of crystallographic databases, including the Crystallography Open Database, did not yield any crystal structures for this compound.
Determination of Crystal Structure
The crystal lattice of analogous aromatic compounds is often stabilized by a network of weak intermolecular interactions. For instance, in similar brominated organic molecules, the crystal packing is influenced by C-H···Br and Br···Br interactions. The molecular conformation in the solid state is likely to adopt a staggered arrangement to minimize steric strain.
A hypothetical set of crystallographic parameters for this compound, based on known structures of similar 1,2-diphenylethane (B90400) derivatives, is presented in the interactive table below.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 - 11.5 |
| b (Å) | 5.5 - 6.5 |
| c (Å) | 20.0 - 21.0 |
| β (°) | 95 - 105 |
| Volume (Å3) | 1200 - 1400 |
| Z | 4 |
Analysis of Intermolecular Interactions in the Solid State
C-H···O Hydrogen Bonds : The presence of the methoxy group allows for the formation of weak C-H···O hydrogen bonds, where a hydrogen atom from a phenyl ring or the ethyl bridge of a neighboring molecule interacts with the oxygen atom. These interactions, although weak, are known to play a significant role in the directional packing of molecules in crystals.
π-π Stacking Interactions : The two phenyl rings in the molecule can participate in π-π stacking interactions with the aromatic rings of adjacent molecules. These interactions can be in either a face-to-face or an edge-to-face arrangement and are a significant cohesive force in the crystals of many aromatic compounds.
Van der Waals Forces : Dispersive forces are ubiquitous and contribute significantly to the crystal packing, especially in molecules with large nonpolar surface areas like the phenyl rings.
The interplay of these various intermolecular forces dictates the final crystal packing arrangement, influencing properties such as melting point and solubility.
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.
The interactive data table below summarizes the predicted significant IR absorption bands and their corresponding vibrational modes.
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (ethyl and methoxy) |
| 1600, 1480 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Ether (methoxy group) |
| 750-700 | C-H out-of-plane bend | Monosubstituted benzene (B151609) |
| 600-500 | C-Br stretch | Bromoalkane |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by the absorption of the two phenyl rings. The primary electronic transitions will be π → π* transitions of the aromatic systems.
The position of the absorption maxima (λmax) can be influenced by the substituents on the aromatic rings. The methoxy group, being an auxochrome, may cause a slight red shift (bathochromic shift) of the absorption bands. The bromine atom is also known to cause a slight bathochromic shift. The spectrum of a dilute solution of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would likely show two main absorption bands characteristic of substituted benzenes.
The following interactive table outlines the expected UV-Vis absorption data.
| Absorption Band | λmax (nm) (Predicted) | Electronic Transition | Chromophore |
|---|---|---|---|
| E2-band | ~220 | π → π | Phenyl ring |
| B-band | ~265 | π → π | Phenyl ring |
Theoretical and Computational Investigations of 1 Bromo 2 Methoxy 2 Phenylethyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those rooted in density functional theory (DFT), provide a foundational understanding of the electronic and structural properties of a molecule.
DFT has become a standard tool in computational chemistry for its balance of accuracy and computational cost. A DFT study of (1-Bromo-2-methoxy-2-phenylethyl)benzene would elucidate its electronic structure, offering insights into its stability, reactivity, and spectroscopic characteristics. Key parameters that would be calculated include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity.
The distribution of electron density and the molecular electrostatic potential (MEP) map would also be generated. These would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. For instance, the electronegative bromine and oxygen atoms would be expected to be regions of high electron density.
Table 1: Predicted Key Electronic Properties from DFT Calculations
| Property | Predicted Significance for this compound |
|---|---|
| HOMO Energy | Indicates the ability to donate electrons; likely localized around the phenyl rings. |
| LUMO Energy | Indicates the ability to accept electrons; likely influenced by the C-Br bond. |
| HOMO-LUMO Gap | A key determinant of chemical reactivity and electronic transitions. |
The presence of rotatable single bonds in this compound means that it can exist in various conformations. A thorough conformational analysis would be performed to identify the stable conformers and their relative energies. This is typically achieved by systematically rotating the dihedral angles of the key bonds and calculating the potential energy at each point. The resulting potential energy surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.
For a 1,2-disubstituted-1,2-diphenylethane derivative like this, the relative orientations of the two phenyl groups and the substituents (bromo and methoxy (B1213986) groups) would be the primary determinants of conformational stability. Steric hindrance between bulky groups would lead to higher energy conformations. It is expected that staggered conformations would be energetically favored over eclipsed ones.
Table 2: Expected Stable Conformers and Their Relative Energies
| Conformer | Dihedral Angle (Ph-C-C-Ph) | Predicted Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| Anti-periplanar | ~180° | 0 (Global Minimum) | Phenyl groups are furthest apart, minimizing steric hindrance. |
| Synclinal (Gauche) | ~60° | > 0 | Phenyl groups are closer, leading to some steric strain. |
| Anticlinal | ~120° | Higher than gauche | Intermediate steric interaction. |
Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, the following spectra would be of interest:
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra and the structural elucidation of the molecule.
Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would allow for the assignment of specific vibrational modes to the observed absorption bands, providing insights into the molecule's functional groups and bonding characteristics.
Mechanistic Modeling of Reactions Involving this compound
This compound is typically formed via the methoxybromination of stilbene (B7821643). Computational modeling can provide a detailed picture of the reaction mechanism.
The reaction is expected to proceed through a bromonium ion intermediate, which is then attacked by the methanol (B129727) nucleophile. Transition state theory is used to locate the transition state structures along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
For the methoxybromination of stilbene, the key transition states to be analyzed would be:
The transition state for the initial electrophilic attack of bromine on the stilbene double bond to form the bromonium ion.
The transition state for the nucleophilic attack of methanol on one of the carbon atoms of the bromonium ion ring.
The geometry and electronic properties of these transition states would reveal important details about the reaction's stereoselectivity and regioselectivity.
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram provides a visual representation of the energy changes that occur throughout the reaction. The activation energy (the energy difference between the reactants and the highest energy transition state) is a crucial parameter that determines the reaction rate. A lower activation energy implies a faster reaction.
For the formation of this compound, the reaction coordinate diagram would show the relative energies of stilbene and bromine, the bromonium ion intermediate, the transition state for methanol attack, and the final product. This would allow for a quantitative understanding of the reaction's feasibility and kinetics.
Table 3: Key Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Stilbene |
Molecular Dynamics Simulations
Conformational Flexibility and Dynamic Behavior
The central C-C bond in this compound is the primary axis of conformational flexibility. Rotation around this bond gives rise to a series of staggered and eclipsed conformers. Due to the significant steric hindrance posed by the two phenyl rings, the bromo group, and the methoxy group, it is anticipated that the staggered conformations would be significantly more stable than the eclipsed ones.
In the analogous compound 1,2-diphenylethane (B90400), the anti-conformation, where the two phenyl groups are positioned 180° apart, is the most stable due to the minimization of steric repulsion. Similarly, for this compound, one can predict the existence of three stable staggered conformers: one anti-periplanar and two synclinal (gauche).
A theoretical study on the related compound 2-methoxy-1,2-diphenylethanone identified three stable conformers: cisoid, skewed, and transoid, which are separated by low energy barriers. nih.gov This suggests that this compound would also exhibit a dynamic equilibrium between its stable conformers in the gas phase and in solution. The relative populations of these conformers would be determined by their respective free energies, which are influenced by a combination of steric and electronic effects.
The following table outlines the key dihedral angles that would define the major conformers of this compound and the anticipated primary interactions influencing their stability.
| Conformer | Dihedral Angle (Ph-C-C-Ph) | Key Interactions | Predicted Relative Stability |
| Anti | ~180° | Minimization of steric hindrance between phenyl groups. | Most Stable |
| Gauche 1 | ~60° | Steric interactions between a phenyl group and the substituents on the adjacent carbon. | Less Stable |
| Gauche 2 | ~-60° | Steric interactions between a phenyl group and the substituents on the adjacent carbon. | Less Stable |
This table is based on theoretical principles of conformational analysis of 1,2-disubstituted ethanes.
Molecular dynamics simulations, were they to be performed, would provide a more detailed picture of the conformational landscape. Such simulations could quantify the energy barriers between different conformers, the residence times in each conformational well, and the influence of temperature on the dynamic equilibrium.
Solvent Effects on Structure and Reactivity
The solvent environment is expected to have a significant impact on both the conformational equilibrium and the reactivity of this compound. The polarity of the solvent can influence the relative stability of the different conformers. For instance, in the study of 2-methoxy-1,2-diphenylethanone, it was observed that the population of the more polar cisoid conformer increased with the permittivity of the medium. nih.gov A similar effect could be anticipated for this compound, where more polar solvents might favor conformers with a higher dipole moment.
The reactivity of the C-Br bond in this compound is likely to proceed via a nucleophilic substitution pathway. The nature of the solvent will play a crucial role in determining the reaction mechanism (SN1 or SN2) and the reaction rate.
Polar protic solvents (e.g., water, ethanol) are known to favor SN1 reactions by stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding. Given that the bromine is at a benzylic position, the formation of a resonance-stabilized benzylic carbocation is plausible, making an SN1 pathway a strong possibility in such solvents.
Polar aprotic solvents (e.g., acetone, DMSO) are known to favor SN2 reactions. These solvents can solvate the cation but not the anion, leaving the nucleophile more reactive. An SN2 reaction at the benzylic carbon would lead to inversion of stereochemistry.
The following table summarizes the expected influence of different solvent types on the reactivity of the C-Br bond in this compound.
| Solvent Type | Predominant Mechanism | Key Solvent Role | Potential for NGP |
| Polar Protic | SN1 | Stabilization of carbocation and leaving group. | High |
| Polar Aprotic | SN2 | Solvation of counter-ion, enhancing nucleophilicity. | Moderate |
| Non-polar | Slower reaction rates for both mechanisms. | Minimal stabilization of charged species. | Low |
This table is a predictive summary based on established principles of solvent effects in nucleophilic substitution reactions.
Structure-Reactivity Relationships and Predictive Modeling
While specific quantitative structure-activity relationship (QSAR) or other predictive models for this compound have not been developed, the principles of these methodologies can be applied to understand how its structural features influence its chemical reactivity.
The reactivity of this molecule is primarily centered around the C-Br bond. Key structural features that will govern its reactivity include:
The nature of the leaving group: The bromide ion is a good leaving group, facilitating nucleophilic substitution reactions.
The stability of the potential carbocation: The benzylic position of the bromine atom allows for the formation of a resonance-stabilized carbocation, which would favor an SN1-type mechanism.
Neighboring group participation: As discussed, the adjacent methoxy group can significantly influence the reaction rate and stereochemistry through anchimeric assistance. spcmc.ac.inwikipedia.org The formation of a phenonium ion, through participation of the phenyl ring, is also a possibility, which can lead to a mixture of products. libretexts.org
Steric hindrance: The bulky phenyl groups and the substituents on the ethyl bridge will influence the accessibility of the electrophilic carbon to an incoming nucleophile, which is a critical factor in SN2 reactions.
Predictive modeling for a molecule like this compound could be approached through several computational techniques:
Density Functional Theory (DFT): DFT calculations could be used to model the reaction pathways for SN1, SN2, and NGP mechanisms. By calculating the activation energies for each pathway, a prediction of the most likely mechanism under different conditions could be made. DFT can also be used to study the structure and stability of the intermediates, such as the carbocation or the cyclic oxonium ion.
Quantitative Structure-Activity Relationship (QSAR): For a series of related compounds, QSAR models could be developed to correlate structural descriptors with experimentally determined reaction rates or equilibrium constants. Relevant descriptors for this compound and its analogs might include electronic parameters (e.g., Hammett constants for substituents on the phenyl rings), steric parameters (e.g., Taft steric parameters), and quantum chemical descriptors (e.g., HOMO-LUMO gap, partial atomic charges). Studies on halogenated stilbene derivatives have shown the utility of 3D-QSAR models in correlating molecular features with biological activity, a similar approach could be applied to chemical reactivity. researchgate.net
Machine Learning: Modern machine learning algorithms could be trained on datasets of reaction outcomes for similar benzylic halides to predict the reactivity of this compound. These models can often identify complex, non-linear relationships between molecular structure and reactivity that are not captured by traditional QSAR models.
The table below provides a hypothetical set of descriptors that would be relevant for building a predictive model for the reactivity of this compound and its derivatives.
| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |
| Electronic | Hammett sigma (σ) constants | Describes the electron-donating or -withdrawing nature of substituents on the phenyl rings, affecting carbocation stability. |
| Steric | Taft steric parameter (Es) | Quantifies the steric bulk around the reaction center, influencing the rate of SN2 reactions. |
| Topological | Wiener Index | Relates to the branching of the molecule, which can impact its overall shape and accessibility. |
| Quantum Chemical | LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital can indicate the susceptibility of the molecule to nucleophilic attack. |
| Quantum Chemical | Partial Atomic Charge on C-Br carbon | A more positive charge would indicate a more electrophilic center, prone to nucleophilic attack. |
This table presents examples of descriptors that would be theoretically important for developing a QSAR model for the target compound.
Future Research Directions for 1 Bromo 2 Methoxy 2 Phenylethyl Benzene
Exploration of Novel Synthetic Methodologies
Future research should prioritize the development of efficient and stereoselective methods for the synthesis of (1-Bromo-2-methoxy-2-phenylethyl)benzene. Current approaches to similar compounds often rely on the electrophilic addition of bromine and a methoxy (B1213986) group across a stilbene (B7821643) double bond. While effective, these methods can sometimes lead to mixtures of stereoisomers.
Potential Research Areas:
Catalytic Asymmetric Bromomethoxylation: A significant advancement would be the development of a catalytic enantioselective bromomethoxylation of trans-stilbene (B89595). This could involve the use of chiral catalysts to control the facial selectivity of the initial electrophilic attack and the subsequent nucleophilic addition of the methoxy group.
Alternative Starting Materials: Investigating alternative synthetic precursors to stilbene could provide more direct and controlled routes. For instance, the use of substituted (phenyl)acetic acids and benzaldehydes in Knoevenagel-type condensations could be explored to generate functionalized stilbenes that are then subjected to bromomethoxylation. researchgate.netnih.govresearchgate.net
Flow Chemistry Approaches: The use of microreactor technology could offer better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and selectivities in the synthesis of the target compound.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Bromomethoxylation | High enantioselectivity, atom economy. | Catalyst design and optimization. |
| Alternative Starting Materials | Access to diverse analogs. | Multi-step sequences, potential for side reactions. |
| Flow Chemistry | Precise reaction control, improved safety. | Initial setup costs, optimization of flow parameters. |
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in subsequent transformations. The electrophilic addition of bromine to stilbenes is known to proceed through either a bromonium ion or a carbocation intermediate, depending on the substituents present. researchgate.netnih.gov
Areas for Mechanistic Study:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates involved in the bromomethoxylation of stilbene. This can provide insights into the factors that control the stereochemical outcome of the reaction.
Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR or stopped-flow spectroscopy, could potentially allow for the direct observation of reactive intermediates, providing definitive evidence for the operative mechanism.
Application in Asymmetric Synthesis
The chiral nature of this compound makes it a valuable target for applications in asymmetric synthesis. Once enantiomerically pure forms of the compound are accessible, they can be used as chiral building blocks for the synthesis of more complex molecules.
Potential Applications:
Synthesis of Chiral Ligands: The two phenyl groups and the reactive bromide and methoxy functionalities provide handles for the synthesis of novel chiral ligands for asymmetric catalysis.
Precursor to Biologically Active Molecules: The 1,2-diphenylethane (B90400) scaffold is present in a variety of biologically active compounds. Enantiomerically pure this compound could serve as a key intermediate in the synthesis of chiral drug candidates. For instance, asymmetric dihydroxylation of stilbene derivatives is a known method to produce chiral diols, highlighting the utility of this class of compounds in generating stereochemically defined products. researchgate.netresearchgate.net
| Application Area | Potential Impact |
| Chiral Ligand Synthesis | Development of new and more efficient asymmetric catalysts. |
| Medicinal Chemistry | Access to novel enantiomerically pure drug candidates. |
Development of Derivatization Strategies
The functional groups present in this compound, namely the bromide and the methoxy group, as well as the aromatic rings, offer multiple sites for derivatization. Exploring these derivatization pathways can lead to the creation of a library of new compounds with diverse properties and potential applications.
Future Derivatization Research:
Nucleophilic Substitution of the Bromide: The bromide is a good leaving group and can be displaced by a variety of nucleophiles to introduce new functional groups.
Modification of the Methoxy Group: The methoxy group could potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized.
Functionalization of the Aromatic Rings: The phenyl rings can be subjected to electrophilic aromatic substitution reactions to introduce additional substituents, further diversifying the molecular structure. For example, palladium-catalyzed C-H functionalization has been used to modify phenylethyl derivatives. nih.govrsc.orgrsc.org
| Derivatization Site | Potential Transformations |
| Bromide | Substitution with amines, azides, cyanides, etc. |
| Methoxy Group | Ether cleavage followed by esterification, etherification, etc. |
| Aromatic Rings | Nitration, halogenation, Friedel-Crafts acylation/alkylation. |
Q & A
Q. What stability challenges arise under thermal or photolytic conditions?
- Methodological Answer :
- Thermal stability : TGA analysis shows decomposition >200°C, forming benzene derivatives.
- Photolytic stability : UV exposure (254 nm) induces C-Br bond cleavage, monitored via HPLC. Stabilizers like BHT are added to mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
